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Compound of Interest

Compound Name: 3,5-Dimethoxy-4-methylphenol

CAS No.: 22080-97-3

Cat. No.: B8801911 Get Quote

Part 1: Strategic Analysis & Structural Distinction
The Isomer Challenge
In the field of phenolic synthesis, nomenclature ambiguity often leads to critical experimental

errors. It is imperative to distinguish the target molecule from its structural isomers.

Target Molecule:3,5-Dimethoxy-4-methylphenol (CAS 22080-97-3).[1][2][3][4][5]

Structure: Phenolic hydroxyl at C1; Methoxy groups at C3 and C5; Methyl group at C4.

Key Feature: The methyl group is sterically crowded, flanked by two methoxy groups. The

molecule possesses

symmetry.

NMR Signature: Aromatic protons appear as a singlet (2H) due to symmetry; Methyl group

appears as a singlet (~2.00 ppm).

Common Misidentification:2,6-Dimethoxy-4-methylphenol (Methylsyringol/Creosol).

Structure: Phenolic hydroxyl at C1; Methoxy groups at C2 and C6; Methyl group at C4.

Origin: Common degradation product of lignin (hardwood).
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Differentiation: Synthesis of the target requires specific regiocontrol to place substituents

in the 3,4,5 pattern relative to the phenol, which is thermodynamically less favored than

the 2,4,6 pattern found in natural products.

Retrosynthetic Logic
To achieve the 1-OH, 3,5-OMe, 4-Me substitution pattern, we cannot rely on standard biomass

degradation. We must employ De Novo aromatic functionalization.

Pathway A (The Precision Route): Directed ortho-lithiation of protected 3,5-dimethoxyphenol.

This exploits the synergistic directing effects of the methoxy groups to install the methyl

group at C4.

Pathway B (The Scalable Route): Formylation of 3,5-dimethoxyphenol followed by reduction.

This relies on Electronic Aromatic Substitution (EAS) rules where the C4 position is activated

by the para-hydroxyl and ortho-methoxy groups.

Part 2: Synthesis Pathways & Protocols
Pathway A: Directed Ortho-Lithiation (Recommended for
High Purity)
This protocol, adapted from methodologies reported in Angewandte Chemie (Wiley-VCH),

offers the highest regioselectivity by utilizing a removable protecting group to direct the

alkylation.

Mechanism
Protection: 3,5-Dimethoxyphenol is protected as a silyl ether (TIPS).

Lithiation:n-Butyllithium (n-BuLi) deprotonates the ring. The C4 position is electronically

favored due to the "super-acidifying" effect of being flanked by two methoxy groups (position

between two directing groups).

Alkylation: The lithiated species reacts with Methyl Iodide (MeI).[6]

Deprotection: Acid hydrolysis restores the phenol.
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Detailed Protocol
Step 1: Protection

Dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous DMF.

Add Imidazole (2.5 eq) and Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq).

Stir at 23 °C for 12 hours.

Quench with water, extract with Et₂O, dry over MgSO₄, and concentrate.

Checkpoint: Verify formation of (3,5-dimethoxyphenoxy)triisopropylsilane.[6]

Step 2: Lithiation & Methylation

Dissolve the TIPS-protected phenol (1.0 eq) in anhydrous THF under Argon/Nitrogen.

Cool to 0 °C (or room temperature, 23 °C, as per specific variant).

Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise.[6]

Note: Stir for 1 hour to ensure complete lithiation at C4.

Add Methyl Iodide (MeI) (2.0 eq) dropwise.[6]

Exotherm Warning: Monitor internal temperature.

Stir for 30 minutes.

Quench with saturated aqueous NH₄Cl.

Extract with Et₂O, dry, and concentrate. Purification via flash chromatography

(Hexanes/EtOAc 50:1) yields the methylated intermediate.[6]

Step 3: Deprotection

Dissolve the intermediate in 95% Ethanol.
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Add concentrated HCl (approx. 10% v/v relative to solvent).

Stir at 23 °C for 20 hours.

Concentrate under reduced pressure.

Extract with EtOAc, wash with brine, dry (MgSO₄).

Purification: Flash chromatography (Hexanes/EtOAc 2:1).

Yield Expectations:

Overall Yield: 85–93%

Product Appearance: White solid[3][6]

Melting Point: 149–150 °C[6]

Pathway B: Formylation-Reduction (Scalable
Alternative)
For larger scales where organolithiums are cost-prohibitive, a two-step sequence using

Vilsmeier-Haack or Rieche formylation is viable.

Mechanism
Formylation: Electrophilic attack at C4 (activated by para-OH and ortho-OMe).

Reduction: Conversion of the aldehyde (-CHO) to methyl (-CH₃) via catalytic hydrogenation

or Clemmensen reduction.

Detailed Protocol
Step 1: Vilsmeier-Haack Formylation

Prepare Vilsmeier reagent: Add POCl₃ (1.2 eq) dropwise to anhydrous DMF (5.0 eq) at 0 °C.

Stir for 30 min.

Add solution of 3,5-dimethoxyphenol (1.0 eq) in DMF dropwise.
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Heat to 60–80 °C for 4–6 hours.

Pour mixture onto ice/water and neutralize with Sodium Acetate.

Precipitate/Extract 4-hydroxy-2,6-dimethoxybenzaldehyde (Note: Numbering changes due to

aldehyde priority, but structure is correct precursor).

Step 2: Catalytic Hydrogenolysis

Dissolve the aldehyde in Acetic Acid or Ethanol.

Add Pd/C (10%) catalyst (5-10 wt%).

Pressurize with H₂ (40–60 psi) or use a flow reactor.

Heat to 50–60 °C until H₂ uptake ceases.

Filter catalyst and concentrate.

Part 3: Analytical Characterization
To validate the synthesis, compare your data against these established parameters.

Parameter Value / Description Source

CAS Number 22080-97-3 [PubChem]

Molecular Formula C₉H₁₂O₃

Molecular Weight 168.19 g/mol

¹H NMR (CDCl₃)

δ 6.06 (s, 2H, Ar-H) δ 4.96 (br

s, 1H, OH) δ 3.77 (s, 6H, OMe)

δ 2.00 (s, 3H, Ar-Me)

[Wiley-VCH]

Melting Point 149–150 °C [Wiley-VCH]

Physical State White crystalline solid

Interpretation:
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The singlet at 6.06 ppm (2H) confirms the symmetry of the aromatic ring (protons at C2 and

C6 are equivalent).

The singlet at 3.77 ppm (6H) confirms two equivalent methoxy groups.

If you observe doublets in the aromatic region, you have synthesized the asymmetric isomer

(likely via C2 alkylation).

Part 4: Visualization of Pathways
Diagram 1: Synthesis Workflow (Pathway A)
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Caption: Step-by-step workflow for the Directed Ortho-Lithiation route, highlighting the critical

intermediate stages.

Diagram 2: Regioselectivity Logic[7]
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Caption: Logical decision tree showing why Pathway A favors the C4 position over the C2/C6

positions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Advanced Synthesis Protocols for 3,5-Dimethoxy-4-
methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8801911#3-5-dimethoxy-4-methylphenol-synthesis-
pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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